4-Acetamidobenzenesulfinic acid
Overview
Description
4-Acetamidobenzenesulfinic acid is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers focus on the synthesis of various aromatic sulfonamide compounds, which are structurally related to 4-acetamidobenzenesulfinic acid. These compounds are of interest due to their potential applications in various fields, including dye manufacturing and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonic acids as catalysts or starting materials. For instance, p-methylbenzenesulfonic acid is used as a catalyst in the synthesis of 4-acetory benzoic acid from p-hydroxy benzoic acid and acetic anhydride . Similarly, 4-methylbenzenesulfonic acid catalyzes the formation of three acetyl gallic acid from gallic acid and acetic anhydride . These methods highlight the role of sulfonic acids in facilitating acetylation reactions, which could be relevant for the synthesis of 4-acetamidobenzenesulfinic acid.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various analytical techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure of certain N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, and their electronic behavior was studied using NBO analysis . These techniques could similarly be applied to analyze the molecular structure of 4-acetamidobenzenesulfinic acid.
Chemical Reactions Analysis
The papers describe the synthesis of compounds that involve reactions such as acetylation and sulfoamidation. The sulfoamidation process was optimized for the synthesis of 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, with factors such as temperature and pH affecting the yield . These insights into reaction conditions and optimization could be relevant for understanding the chemical reactions that 4-acetamidobenzenesulfinic acid might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-acetamidobenzenesulfinic acid are not directly discussed, the papers provide information on the properties of structurally related compounds. For instance, the luminescence properties of supramolecular complexes containing N-P-acetamidobenzenesulfonyl-glycine acid were studied, with one complex exhibiting an emissive maximum at 353 nm . Such properties are important for the potential applications of these compounds in materials science and other fields.
Scientific Research Applications
Advanced Oxidation Processes in Environmental Applications
4-Acetamidobenzenesulfinic acid is studied in the context of advanced oxidation processes (AOPs) for environmental applications. A review highlights the degradation pathways, by-products, and biotoxicity of acetaminophen, a related compound, in AOPs. This research is significant for understanding the environmental impact and treatment of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Soil Degradation and Environmental Impact
Research on the degradation and transformation products of acetaminophen in soil provides insights into the fate of similar compounds, like 4-Acetamidobenzenesulfinic acid, in environmental settings. This study identifies key intermediates and evaluates the potential risks associated with these compounds in soil (Li, Ye, & Gan, 2014).
Pharmaceutical and Chemical Synthesis
The synthesis of 4-acetory benzoic acid using p-methylbenzenesulfonic acid as a catalyst demonstrates the chemical applications of related compounds. This study outlines optimal conditions for achieving high yields, which can be relevant for synthesizing derivatives of 4-Acetamidobenzenesulfinic acid (Li Qi-ran, 2010).
Anti-inflammatory Drug Development
4-Acetamidobenzenesulfinic acid and its derivatives are explored for potential anti-inflammatory applications. A study on aminobenzensulfonamides derivatives of mefenamic acid, including N-(4-aminophenylsulfonyl)acetamide, shows significant anti-inflammatory activity. This research indicates the therapeutic potential of these compounds (Mahdi, 2017).
Antimicrobial Applications
The synthesis and characterization of sulfanilamide derivatives, including compounds similar to 4-Acetamidobenzenesulfinic acid, show potential in antimicrobial applications. This research provides insights into the structure-activity relationships and potential uses in combating microbial infections (Lahtinen et al., 2014).
High-Pressure Behavior Analysis
Investigating the high-pressure behavior of 4-acetamidobenzenesulfonyl azide, a compound structurally related to 4-Acetamidobenzenesulfinic acid, reveals insights into the properties of these compounds under varying conditions. This study is crucial for understanding the chemical and physical behavior of such substances (Jiang et al., 2016).
Safety And Hazards
The safety data sheet for 4-Acetamidobenzenesulfinic Acid was not found in the search results. Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances: avoid inhalation, contact with skin and eyes, and ensure adequate ventilation when handling it .
Future Directions
properties
IUPAC Name |
4-acetamidobenzenesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQNDKBOOVXRTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328580 | |
Record name | 4-acetamidobenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidobenzenesulfinic acid | |
CAS RN |
710-24-7 | |
Record name | 4-acetamidobenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Acetylamino)benzenesulfinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.